![molecular formula C10H8N4O4 B2775369 [3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 197293-86-0](/img/structure/B2775369.png)
[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
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Overview
Description
The compound is a derivative of 4-Nitrophenylacetic acid . 4-Nitrophenylacetic acid is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” are not available, 3-Nitrophenylacetic acid is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .Scientific Research Applications
Organic Synthesis
2-Nitrophenylacetic acid: , a related compound, is used in organic synthesis, particularly as a protecting group for primary alcohols . The alcohol can be esterified with 2-nitrophenylacetic acid, which can then be selectively removed using zinc and ammonium chloride . This process is compatible with other alcohol protecting groups and is crucial for complex organic synthesis.
Precursor for Heterocycles
The same compound serves as a precursor for many heterocycles. Complete reduction yields anilines, which can cyclize to form lactams, essential structures in many biologically active molecules . Partial reductive cyclization forms hydroxamic acids, which are valuable in medicinal chemistry.
Herbicide Development
2-Nitrophenylacetic acid has been utilized as an herbicide. Its structural features allow it to interfere with plant growth processes, making it a candidate for controlling unwanted vegetation .
Anticancer Research
The compound is a precursor of quindoline , which itself does not have many practical applications. However, quindoline derivatives are studied as potential enzyme inhibitors and anticancer agents .
Biological Activity Studies
Indole derivatives, which share a similar structural motif with the compound , have a broad spectrum of biological activities. They are investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmaceutical Applications
The indole scaffold, found in many synthetic drug molecules, binds with high affinity to multiple receptors. This makes derivatives of the compound valuable for developing new therapeutic agents .
Enzyme Inhibitor Development
Modifications of indole derivatives, akin to the compound , are explored for their potential as enzyme inhibitors. This application is significant in the development of drugs targeting specific metabolic pathways .
Antiviral Agent Research
Specific indole derivatives have shown inhibitory activity against influenza A and other viruses. This suggests that similar compounds, including the one you’re interested in, could be synthesized and tested for antiviral properties .
Future Directions
properties
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDWBRMRYFQHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
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